N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclopropylthiourea
Overview
Description
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N’-cyclopropylthiourea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro and chlorobenzyl groups, and a cyclopropylthiourea moiety. Its distinct structure imparts specific chemical and biological properties, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N’-cyclopropylthiourea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by chlorination to introduce the chloro substituent.
Introduction of the chlorobenzyl group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Cyclopropylthiourea formation: The final step involves the reaction of the intermediate with cyclopropyl isothiocyanate to form the desired thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N’-cyclopropylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or benzyl rings.
Scientific Research Applications
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N’-cyclopropylthiourea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Pharmacology: Research focuses on its interaction with biological targets, pharmacokinetics, and pharmacodynamics.
Material Science: Its unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Biology: Studies investigate its effects on cellular processes, enzyme inhibition, and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N’-cyclopropylthiourea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N’-cyclopropylthiourea can be compared with other similar compounds, such as:
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N’-cyclopropylurea: Similar structure but with a urea moiety instead of thiourea.
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N’-cyclopropylcarbamate: Contains a carbamate group instead of thiourea.
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N’-cyclopropylsulfonamide: Features a sulfonamide group.
The uniqueness of N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N’-cyclopropylthiourea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-cyclopropylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4S/c15-11-4-2-1-3-9(11)7-20-8-12(16)13(19-20)18-14(21)17-10-5-6-10/h1-4,8,10H,5-7H2,(H2,17,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOLFBMFMGYLPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=NN(C=C2Cl)CC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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